molecular formula C20H23NO4 B11699341 (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11699341
M. Wt: 341.4 g/mol
InChI Key: QGOKHJLXPOTHNJ-YRNVUSSQSA-N
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Description

The compound (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic molecule characterized by its unique structure, which includes both methoxy and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyphenethylamine and 4-methoxybenzaldehyde.

    Condensation Reaction: The primary step involves a condensation reaction between 3,4-dimethoxyphenethylamine and 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Amidation: Finally, the amine undergoes an amidation reaction with acryloyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H23NO4/c1-23-17-8-4-15(5-9-17)7-11-20(22)21-13-12-16-6-10-18(24-2)19(14-16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-7+

InChI Key

QGOKHJLXPOTHNJ-YRNVUSSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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